N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothieno[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 4-oxo Group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the 4-methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the benzyl group is introduced using reagents like 4-methoxybenzyl chloride.
Formation of the Acetamide Moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidines: A class of compounds with similar core structures but different substituents.
4-oxo Compounds: Compounds with a 4-oxo group that exhibit similar reactivity.
Methoxybenzyl Derivatives: Compounds with a methoxybenzyl group that share similar chemical properties.
Uniqueness
N-(4-methoxybenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-26-14-8-6-13(7-9-14)10-21-17(24)11-23-12-22-18-15-4-2-3-5-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLIUCPXLSIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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